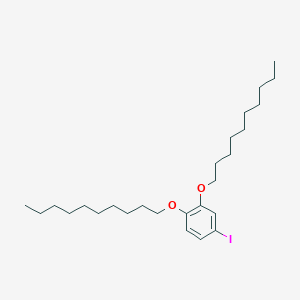
Benzene, 1,2-bis(decyloxy)-4-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2-bis(decyloxy)-4-iodo- is an organic compound characterized by a benzene ring substituted with two decyloxy groups at the 1 and 2 positions and an iodine atom at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis(decyloxy)-4-iodo- typically involves the following steps:
Formation of Decyloxy Groups: The initial step involves the alkylation of catechol (1,2-dihydroxybenzene) with decyl bromide in the presence of a base such as potassium carbonate to form 1,2-bis(decyloxy)benzene.
Iodination: The iodination of 1,2-bis(decyloxy)benzene is achieved using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) to introduce the iodine atom at the 4 position.
Industrial Production Methods
Industrial production of Benzene, 1,2-bis(decyloxy)-4-iodo- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzene, 1,2-bis(decyloxy)-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The decyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
Benzene, 1,2-bis(decyloxy)-4-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,2-bis(decyloxy)-4-iodo- involves its interaction with molecular targets through its functional groups. The decyloxy groups can participate in hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.
類似化合物との比較
Similar Compounds
Benzene, 1,2-bis(decyloxy)-4-bromo-: Similar structure with a bromine atom instead of iodine.
Benzene, 1,2-bis(decyloxy)-4-chloro-: Similar structure with a chlorine atom instead of iodine.
Benzene, 1,2-bis(decyloxy)-4-fluoro-: Similar structure with a fluorine atom instead of iodine.
Uniqueness
Benzene, 1,2-bis(decyloxy)-4-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can lead to stronger halogen bonding and different interaction profiles with molecular targets.
特性
CAS番号 |
791637-58-6 |
|---|---|
分子式 |
C26H45IO2 |
分子量 |
516.5 g/mol |
IUPAC名 |
1,2-didecoxy-4-iodobenzene |
InChI |
InChI=1S/C26H45IO2/c1-3-5-7-9-11-13-15-17-21-28-25-20-19-24(27)23-26(25)29-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3 |
InChIキー |
NDUQSVUKVOKUSC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)I)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















